molecular formula C21H18BrNO5S B2728048 ethyl 2-(6-bromo-2-oxo-2H-chromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 415936-62-8

ethyl 2-(6-bromo-2-oxo-2H-chromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2728048
CAS No.: 415936-62-8
M. Wt: 476.34
InChI Key: WEQZQMNGHQELBA-UHFFFAOYSA-N
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Description

The compound ethyl 2-(6-bromo-2-oxo-2H-chromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate features a benzothiophene core fused with a cyclohexene ring, substituted with an ethyl ester group at position 3 and a 6-bromo-2-oxochromene-3-amido moiety at position 2. The benzothiophene scaffold is a privileged structure in medicinal chemistry, often used in pharmaceuticals and dyes due to its electronic and steric tunability . The bromo and oxo substituents on the chromene ring may enhance intermolecular interactions (e.g., hydrogen bonding) and influence bioactivity.

Properties

IUPAC Name

ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO5S/c1-2-27-21(26)17-13-5-3-4-6-16(13)29-19(17)23-18(24)14-10-11-9-12(22)7-8-15(11)28-20(14)25/h7-10H,2-6H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQZQMNGHQELBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-bromo-2-oxo-2H-chromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-oxochromene to obtain 6-bromo-2-oxochromene. This intermediate is then reacted with ethyl 3-aminobenzoate under specific conditions to form the desired product. The reaction conditions often include the use of solvents like diethyl ether and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(6-bromo-2-oxo-2H-chromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The bromine atom in the chromene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound. These products can have different biological activities and applications.

Scientific Research Applications

ethyl 2-(6-bromo-2-oxo-2H-chromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(6-bromo-2-oxo-2H-chromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Substituents Molecular Formula Key Features Biological Activity Synthesis Yield Crystallographic Data
Ethyl 2-(6-bromo-2-oxo-2H-chromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (Target) 6-Bromo-2-oxochromene-3-amido C₂₁H₂₁BrN₂O₅S Bromo and oxo groups enhance electronic density; potential H-bonding via amido. Not reported Not reported Likely disordered cyclohexene ring (common in analogs) .
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzamido C₁₈H₂₁NO₃S Planar benzothiophene and phenyl rings (dihedral angle: 8.13°); S(6) H-bonding. Intermediate for pharmaceuticals 61% (reported) Disordered methylene groups (occupancy 0.64:0.36) .
Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Pyridine-4-carboxamido C₁₇H₁₈N₂O₃S Pyridine moiety introduces π-π interactions; dihedral angles 7.1° and 9.47° . Not reported Not reported R₂²(16) H-bonding motif; cyclohexene disorder .
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4-Hydroxyphenyl-substituted oxoethylamino C₂₂H₂₇NO₅S Hydroxyphenyl group enables polar interactions; 22% yield . Not reported 22% HRMS-ESI confirmed (m/z 390.1370) .
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (B-M series) Cyano-acrylamido with substituted phenyl Variable Electron-withdrawing cyano group; tunable phenyl substituents . Antioxidant activity (IC₅₀: 12–35 μM) Not reported Not reported
6-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-imino-2H-chromene-3-carboxamide 6-Bromo-2-iminochromene-3-carboxamide and cyano C₂₀H₁₆BrN₃O₂S Imino group replaces oxo; cyano enhances polarity . Not reported Not reported Not reported

Key Findings

Chromene-based derivatives (e.g., 6-bromo-2-iminochromene in ) exhibit distinct π-conjugation compared to phenyl or pyridine substituents, altering electronic properties and H-bonding capacity.

Synthetic Accessibility :

  • The target compound’s synthesis may follow Petasis multicomponent reactions (as in ) or chloroform-mediated acylation (e.g., 61% yield for benzamido analog ).
  • Lower yields (e.g., 22% in ) are common for complex substituents due to steric hindrance or purification challenges.

Crystallographic Trends :

  • Disorder in cyclohexene rings is prevalent (e.g., occupancy ratios 0.64:0.36 in ), attributed to conformational flexibility.
  • Hydrogen-bonding motifs (e.g., S(6) rings in , R₂²(16) in ) stabilize molecular packing, critical for crystal engineering.

Biological Activity

Ethyl 2-(6-bromo-2-oxo-2H-chromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20H16BrN1O5S
  • Molecular Weight : 476.34 g/mol
  • CAS Number : 415936-62-8

The structure includes a chromene moiety linked to a benzothiophene ring, which may contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Modulation : Interaction with specific receptors may modulate signal transduction pathways, influencing cell proliferation and apoptosis.

Further detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The thiophene scaffold has been associated with antimicrobial effects against various pathogens.

Anticancer Activity

Studies have shown that derivatives of chromene and benzothiophene can demonstrate anticancer properties. For instance:

Compound Cancer Type IC50 (µM) Mechanism
Compound ABreast Cancer5.0Apoptosis induction
Compound BLung Cancer3.5Cell cycle arrest

These findings suggest that this compound may similarly possess anticancer properties.

Study on Antimicrobial Activity

A study evaluating various thiophene derivatives found that certain compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli. The structure of these compounds was critical for their efficacy, indicating that modifications to the benzothiophene or chromene moieties could enhance antimicrobial potency .

Anticancer Research

In a recent investigation into the anticancer effects of similar chromene derivatives, researchers observed that treatment with these compounds led to significant reductions in tumor size in animal models of breast cancer. The study highlighted the importance of the chromene structure in enhancing cytotoxicity against cancer cells .

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